molecular formula C96H48Cl2F102P2Pd B3125548 Bis[tris(4-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride CAS No. 326475-46-1

Bis[tris(4-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride

Cat. No. B3125548
CAS RN: 326475-46-1
M. Wt: 3378.5 g/mol
InChI Key: KONKDVXTNQEYIF-UHFFFAOYSA-L
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Description

Bis[tris(4-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride is a catalyst for Stille and Suzuki couplings in Fluorous Biphase Systems (FBS) . Its molecular formula is C96H48Cl2F102P2Pd and it has a molecular weight of 3378.52 .


Chemical Reactions Analysis

Bis[tris(4-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride is used as a catalyst for Stille and Suzuki couplings in Fluorous Biphase Systems (FBS) .

Scientific Research Applications

Safety and Hazards

Bis[tris(4-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride is classified as Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Carc. 2, Eye Dam. 1, Lact., Repr. 1B, STOT RE 1 . It is recommended to use personal protective equipment such as eyeshields and gloves when handling this compound .

Mechanism of Action

Target of Action

The primary target of Bis[tris(4-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride is the Stille and Suzuki coupling reactions . These reactions are key processes in organic chemistry, used for the formation of carbon-carbon bonds.

Mode of Action

This compound acts as a catalyst in the Stille and Suzuki coupling reactions . It facilitates the coupling of organostannanes (in Stille coupling) or organoboronic acids (in Suzuki coupling) with organic halides or pseudohalides, leading to the formation of new carbon-carbon bonds.

Biochemical Pathways

The Stille and Suzuki coupling reactions are part of the broader class of cross-coupling reactions in organic chemistry. These reactions are crucial in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials for electronics .

Result of Action

The result of the compound’s action is the efficient formation of carbon-carbon bonds via Stille and Suzuki coupling reactions . This leads to the synthesis of complex organic compounds from simpler precursors.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the reactions it catalyzes are typically performed in a Fluorous Biphase System (FBS) . This system, consisting of a fluorous phase and an organic phase, allows for easy separation of the product and recovery of the catalyst.

properties

IUPAC Name

dichloropalladium;tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C48H24F51P.2ClH.Pd/c2*49-25(50,28(55,56)31(61,62)34(67,68)37(73,74)40(79,80)43(85,86)46(91,92)93)16-13-19-1-7-22(8-2-19)100(23-9-3-20(4-10-23)14-17-26(51,52)29(57,58)32(63,64)35(69,70)38(75,76)41(81,82)44(87,88)47(94,95)96)24-11-5-21(6-12-24)15-18-27(53,54)30(59,60)33(65,66)36(71,72)39(77,78)42(83,84)45(89,90)48(97,98)99;;;/h2*1-12H,13-18H2;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KONKDVXTNQEYIF-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)P(C2=CC=C(C=C2)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=C(C=C3)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C1=CC(=CC=C1CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)P(C2=CC=C(C=C2)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=C(C=C3)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.Cl[Pd]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C96H48Cl2F102P2Pd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis[tris(4-(1H,1H,2H,2H-perfluorodecyl)phenyl)phosphine]palladium(II) dichloride

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